Cas no 2138243-70-4 (2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid)
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid
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- Inchi: 1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25)
- InChI Key: CLYNQYDAXKGCGP-UHFFFAOYSA-N
- SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(NCC(O)=O)C1
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-657563-0.05g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 0.05g |
$344.0 | 2025-03-13 | |
| Enamine | EN300-657563-0.1g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 0.1g |
$515.0 | 2025-03-13 | |
| Enamine | EN300-657563-0.25g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 0.25g |
$735.0 | 2025-03-13 | |
| Enamine | EN300-657563-0.5g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 0.5g |
$1158.0 | 2025-03-13 | |
| Enamine | EN300-657563-1.0g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 1.0g |
$1485.0 | 2025-03-13 | |
| Enamine | EN300-657563-2.5g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 2.5g |
$2912.0 | 2025-03-13 | |
| Enamine | EN300-657563-5.0g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 5.0g |
$4309.0 | 2025-03-13 | |
| Enamine | EN300-657563-10.0g |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95.0% | 10.0g |
$6390.0 | 2025-03-13 | |
| A2B Chem LLC | AX56700-50mg |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95% | 50mg |
$780.00 | 2024-01-01 | |
| A2B Chem LLC | AX56700-100mg |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid |
2138243-70-4 | 95% | 100mg |
$958.00 | 2024-01-01 |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid
Introduction to 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid (CAS No. 2138243-70-4)
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138243-70-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, featuring a pyrrolidine core functionalized with a fluorenylmethoxy carbonyl group, positions it as a potential candidate for further exploration in drug discovery.
The molecular framework of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is meticulously designed to interact with biological targets in a highly specific manner. The presence of the fluorenylmethoxy carbonyl moiety not only enhances the solubility and stability of the compound but also provides a scaffold for further chemical modifications. These attributes make it an attractive molecule for synthesizing novel derivatives with enhanced pharmacological properties.
In recent years, there has been a growing interest in developing small-molecule inhibitors that modulate the activity of key enzymes and receptors involved in various diseases. The pyrrolidine scaffold is particularly noteworthy in this context, as it has been widely used in the design of drugs targeting neurological disorders, cancer, and inflammatory conditions. The incorporation of the fluorenylmethoxy carbonyl group into this scaffold introduces additional functionality that can be exploited to improve binding affinity and selectivity.
One of the most compelling aspects of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is its potential application in the development of targeted therapies. Current research indicates that this compound may exhibit inhibitory effects on certain enzymes that are overexpressed in cancer cells, thereby offering a new avenue for oncology drug development. Additionally, its structural features suggest that it could interact with receptors involved in pain signaling and neurodegenerative diseases, making it a promising candidate for therapeutic intervention.
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, is essential to construct the complex molecular framework efficiently. These synthetic approaches not only highlight the technical expertise required but also underscore the importance of innovation in medicinal chemistry.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid. Molecular modeling techniques allow researchers to predict the binding modes of this compound with target proteins, providing valuable insights into its potential pharmacological activity. These simulations have been instrumental in optimizing its structure to enhance potency and reduce off-target effects.
The pharmacokinetic properties of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yIAMINO]ACETIC ACID are also under investigation to ensure its suitability for clinical applications. Factors such as bioavailability, metabolic stability, and distribution within the body are critical considerations in drug development. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, which could make it an attractive candidate for further clinical evaluation.
In conclusion, 2-[((1-{[9H-fluoren-9-ylylmethoxy]carbonyl]pyrrolidin-3-yIAMINO]acetic acid) (CAS No. 2138243-70-4) represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activities position it as a valuable tool for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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